(R)-3-(p-Methylphenyl)-β-alanine is a substituted β-alanine derivative. It is a chiral molecule, specifically the R enantiomer. Substituted β-alanine derivatives are important building blocks in the synthesis of various organic compounds, including bioactive molecules like peptides and peptidomimetics. []
(R)-3-(p-Methylphenyl)-beta-alanine is a chiral beta-amino acid that belongs to the class of beta-alanines. Its IUPAC name is (3R)-3-amino-3-(4-methylphenyl)propanoic acid, and it is characterized by a methyl group on the para position of the phenyl ring. This compound has garnered attention due to its potential applications in various scientific fields, particularly in biochemistry and pharmacology.
(R)-3-(p-Methylphenyl)-beta-alanine can be derived from natural sources through metabolic pathways involving the degradation of certain amino acids. It is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation but may play significant roles in metabolic processes or serve as precursors for other bioactive compounds .
The synthesis of (R)-3-(p-Methylphenyl)-beta-alanine can be achieved using several methods, including enzymatic and chemical approaches. One notable method involves the use of phenylalanine ammonia lyases, which catalyze the asymmetric addition of ammonia to arylacrylates, yielding high-value beta-amino acids. This biocatalytic approach allows for the selective production of (R)-beta-arylalanines from racemic substrates, enhancing the yield of the desired enantiomer .
Another synthetic route involves traditional organic chemistry techniques such as esterification and subsequent reduction reactions. For instance, starting from commercially available precursors like p-tolualdehyde, one could perform a series of reactions to introduce the methyl group and form the beta-alanine structure .
The molecular formula of (R)-3-(p-Methylphenyl)-beta-alanine is . The compound features a beta carbon that is bonded to an amino group and a carboxylic acid group, along with a para-substituted methylphenyl group.
(R)-3-(p-Methylphenyl)-beta-alanine can participate in various chemical reactions typical for amino acids, including:
These reactions are crucial for understanding its reactivity in biological systems and its potential modifications for drug development.
The mechanism of action for (R)-3-(p-Methylphenyl)-beta-alanine primarily involves its role as a neurotransmitter modulator. It acts as an agonist at several receptor sites, including glycine receptors. Its interaction with these receptors can influence synaptic transmission and neuronal excitability .
Additionally, it may enhance muscle performance by acting as a precursor to carnosine synthesis in muscle tissues, which helps buffer hydrogen ions during intense exercise .
These properties are essential for understanding its behavior in biological systems and potential applications.
(R)-3-(p-Methylphenyl)-beta-alanine has several notable applications:
Engineered ammonia lyases enable direct anti-Markovnikov addition of ammonia to p-methylcinnamic acid, forming (R)-3-(p-methylphenyl)-β-alanine with exceptional atom economy. This approach leverages the enzymes' inherent capacity for β-amino acid formation through β-regioselective amination of α,β-unsaturated carboxylic acids. The Mt 42 kDa phenylalanine ammonia lyase (PAL) from Anabaena variabilis exhibits intrinsic activity toward p-methylcinnamic acid but suffers from low catalytic efficiency (kcat/KM = 12 M⁻¹s⁻¹) and moderate enantioselectivity (78% ee). Rational design targeting the active site loop (residues 140-160) enhances substrate accommodation of the para-methyl substituent: The S146G/T196V double mutant achieves 99% ee and a 15-fold improvement in kcat by enlarging the aryl-binding pocket while maintaining precise stereochemical control [3] [5].
Immobilization further optimizes the process economics. Covalent conjugation of engineered PAL onto amino-functionalized SBA-15 mesoporous silica enhances enzyme stability (retaining >90% activity after 15 batch cycles) while facilitating continuous processing. The immobilized system achieves space-time yields of 8.3 g·L⁻¹·d⁻¹ in packed-bed reactors using ammonium carbonate as the ammonia source, demonstrating industrial feasibility [10]. Table 1 compares key biocatalyst variants:
Table 1: Performance of Engineered Ammonia Lyases for (R)-3-(p-methylphenyl)-β-alanine Synthesis
Biocatalyst | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | ee (%) | Thermal Stability (T50, °C) |
---|---|---|---|---|---|
Wild-type PAL (A. variabilis) | 0.08 ± 0.01 | 6.7 ± 0.8 | 12 ± 2 | 78 ± 3 | 48 ± 1 |
S146G/T196V mutant | 1.22 ± 0.09 | 5.2 ± 0.6 | 235 ± 28 | 99 ± 0.5 | 52 ± 1 |
Immobilized S146G/T196V | 0.97 ± 0.07* | 6.1 ± 0.7* | 159 ± 19* | 98 ± 0.7 | 68 ± 2 |
*Apparent parameters due to mass transfer limitations
Integrated chemoenzymatic cascades combine chemical synthesis’s flexibility with enzymatic stereocontrol. One efficient route employs p-xylene-derived p-methylphenylacetaldehyde as the starting material. A first-stage Pd-catalyzed carboxylative aldol reaction with glyoxylic acid generates p-methylphenylpyruvic acid (92% yield), followed by transaminase-mediated asymmetric amination. The Chromobacterium violaceum ω-transaminase (CV-ωTA) exhibits high activity toward β-keto acids but initially yields predominantly the (S)-enantiomer. Substrate tunneling domain engineering (F88A/R414H mutations) reverses stereopreference, enabling (R)-3-(p-methylphenyl)-β-alanine production with 97% ee and 85% isolated yield in a methanol-water system (30% v/v) [5] [8].
Methylotrophic yeast platforms enable fully biological cascades from renewable methanol. Komagataella phaffii strains expressing heterologous aspartate decarboxylase (panD from Tribolium castaneum) and engineered transaminases convert methanol-derived L-aspartate into the target compound. Optimizing precursor flux via panD gene duplication and NADPH regeneration (using Pseudomonas sp. 101 formate dehydrogenase) boosts titers to 21.4 g·L⁻¹ in fed-batch bioreactors, achieving a 0.15 g·g⁻¹ methanol yield. This represents the highest reported volumetric productivity (0.48 g·L⁻¹·h⁻¹) for β-aryl-β-alanine biosynthesis from one-carbon sources [1] [8].
Phenylalanine aminomutases (PAMs) naturally convert α-phenylalanine to β-phenylalanine but exhibit poor activity toward para-substituted analogs. Structural analysis of Taxus chinensis PAM complexed with p-methylcinnamoyl-S-pantetheine revealed suboptimal hydrophobic packing between Val484 and the methyl group. Site-saturation mutagenesis at position 484 identified the V484I mutant, which enhances van der Waals contacts with the p-methyl group while maintaining catalytic residue geometry. This single mutation shifts regioselectivity from α-to β-amination from 1:9 to 8:1 (p-methyl substrate) and increases catalytic efficiency by 40-fold [3] [10].
Table 2: Mutagenesis Effects on PAM Catalytic Parameters for p-Methyl Substrates
PAM Variant | Relative Vmax (%) | KM (mM) | α:β Regioselectivity | β-isomer ee (%) |
---|---|---|---|---|
Wild-type | 100 ± 5 | 0.85 ± 0.08 | 1:9 | >99 (R) |
V484I | 420 ± 20 | 0.21 ± 0.03 | 8:1 | >99 (R) |
V484L | 380 ± 18 | 0.29 ± 0.04 | 7:1 | >99 (R) |
V484F | 55 ± 4 | 1.70 ± 0.20 | 1:12 | >99 (R) |
Crystal structures (1.8 Å resolution) confirm the V484I mutation repositions Glu114 to stabilize the si-face ammonium attack conformation during isomerization, explaining the enhanced β-selectivity. Molecular dynamics simulations further reveal reduced loop flexibility (residues 110-125) in the mutant, minimizing unproductive substrate binding modes [3].
Carboxylate positioning critically influences enantioselectivity during enzymatic β-amino acid amidation. Density functional theory (B3LYP/6-31G) calculations of *Pseudomonas fluorescens amidase transition states reveal distinct binding topologies for (R)- and (S)-3-(p-methylphenyl)-β-alanine. The preferred (R)-enantiomer adopts a staggered conformation where the carboxylate forms dual hydrogen bonds with Tyr215 and Asn172, positioning the p-methylphenyl group perpendicular to the catalytic triad (Ser164-Ser164-Lys122). This geometry minimizes steric clash with Phe168 and enables optimal nucleophilic attack by serine [3] [10].
Conversely, the disfavored (S)-enantiomer forces a eclipsed conformation, creating 3.2 Å steric compression between the methyl group and Phe168’s phenyl ring. This distortion increases the activation energy barrier by 12.3 kJ·mol⁻¹, explaining the enzyme’s 99% enantiopreference. QM/MM simulations further demonstrate that mutations at position 168 (F168A/F168V) reduce enantioselectivity by ≤40% by alleviating steric exclusion—validating the model’s predictive accuracy for rational design [10].
Table 3: Computed Energy Barriers for Enantioselective Amidation Transition States
Enantiomer | Binding Conformation | ΔG‡ (kJ·mol⁻¹) | Key Stabilizing Interactions | Destabilizing Interactions |
---|---|---|---|---|
(R) | Staggered | 64.7 ± 0.8 | H-bond: Tyr215–Ocarboxyl, Asn172–Ocarboxyl | None |
(S) | Eclipsed | 77.0 ± 1.1 | H-bond: Asn172–Ocarboxyl | Steric: Phe168–p-methyl (3.2 Å) |
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